1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]pyrrolidine
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Overview
Description
1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]pyrrolidine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]pyrrolidine typically involves the reaction of 2,3,5-trimethylphenol with ethylene oxide to form 2-(2,3,5-trimethylphenoxy)ethanol. This intermediate is then reacted with 2-chloroethylpyrrolidine under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the ether linkages using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cell membranes, altering their properties and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-dione: A derivative with carbonyl groups at the second and fifth positions.
Uniqueness
1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]pyrrolidine is unique due to the presence of the 2,3,5-trimethylphenoxy group, which imparts specific chemical and physical properties. This makes it distinct from other pyrrolidine derivatives and potentially useful in specialized applications.
Properties
IUPAC Name |
1-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-14-12-15(2)16(3)17(13-14)20-11-10-19-9-8-18-6-4-5-7-18/h12-13H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQERGFIBHRXSPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCOCCN2CCCC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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